Antalarmin, also known by its developmental code CP-156,181, is classified as a non-peptide antagonist of the CRH1 receptor. It was synthesized as an analog of CP-154,526, which was initially reported in 1997. Antalarmin is derived from pyrrolopyrimidine structures and has been developed to mitigate stress-related physiological responses by blocking the CRH1 receptor's action .
Antalarmin's synthesis involves several key steps that leverage established organic chemistry techniques. The process generally begins with the chlorination of intermediate compounds at specific positions using phosphorus oxychloride under reflux conditions. The chlorinated derivatives are then reacted with secondary amines to yield the final product. For instance, one synthesis method details the reaction of 7-chloro derivatives with diethylamine or dipropylamine in ethanol to form the desired thiazolo[4,5-d]pyrimidine derivatives .
The synthesis parameters include:
Antalarmin's molecular structure can be described as a pyrrolopyrimidine derivative. The compound features a methyl group at the 6-position of the pyrrolopyrimidine ring system, contributing to its lipophilicity and ability to cross the blood-brain barrier effectively. The specific structural formula has been elucidated through various spectroscopic techniques, confirming its high binding affinity for CRH1 receptors .
Key structural data include:
Antalarmin engages in several chemical reactions primarily related to its function as a CRH1 antagonist. It has been shown to inhibit adenylate cyclase activity in response to CRH stimulation in various biological assays. This inhibition leads to reduced levels of adenosine cyclic monophosphate (cAMP), which plays a critical role in cellular signaling pathways associated with stress responses .
Relevant reactions include:
The mechanism by which Antalarmin exerts its effects involves competitive antagonism at the CRH1 receptor site. By blocking this receptor, Antalarmin disrupts the signaling cascade that typically leads to increased ACTH release from the pituitary gland and subsequent cortisol secretion from the adrenal glands. This action is particularly relevant in managing stress-related disorders .
Key points regarding its mechanism include:
Antalarmin possesses several notable physical and chemical properties that contribute to its pharmacological profile:
The primary applications of Antalarmin are found within pharmacology and neuroscience, particularly concerning its potential therapeutic roles in treating stress-related disorders such as anxiety, depression, and post-traumatic stress disorder (PTSD). Its ability to inhibit the hypothalamic-pituitary-adrenal axis makes it a candidate for further research into managing these conditions effectively.
Additional applications include:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3